molecular formula C15H16BrNO4S B3605054 4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide

4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B3605054
M. Wt: 386.3 g/mol
InChI Key: GOBAWAVDYSNSDD-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with bromine (position 4), methoxy (position 3), and a 2-ethoxyphenyl group attached to the sulfonamide nitrogen. This compound’s structure imparts unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name

4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-3-21-14-7-5-4-6-13(14)17-22(18,19)11-8-9-12(16)15(10-11)20-2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBAWAVDYSNSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide typically involves the sulfonation of aniline derivatives followed by bromination and etherification. A common synthetic route might include:

    Sulfonation: Reacting aniline with sulfuric acid to form the sulfonamide.

    Bromination: Introducing a bromine atom into the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Etherification: Introducing the ethoxy and methoxy groups through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted derivatives, while oxidation could lead to the formation of sulfonic acids.

Scientific Research Applications

4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological systems.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antimicrobial drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide with structurally related sulfonamides, highlighting key differences in substituents and their implications:

Compound Name Substituents Key Structural Differences Impact on Properties
This compound Br (C4), OMe (C3), 2-ethoxyphenyl (N-linked) Reference compound Balanced lipophilicity; moderate steric hindrance from ortho-ethoxy group
4-Bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide Br (C4), OPr (C3), 4-fluorophenyl (N-linked) Propoxy (vs. methoxy) and para-fluorophenyl Increased lipophilicity; enhanced electronic effects from fluorine
N-(2-(1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide OMe (C4), indole-ethyl (N-linked) Indole moiety replaces bromine/ethoxy Improved receptor binding due to indole’s π-stacking ability
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide Br (C3), OMe (C4), NH2 (C3), Cl (C4) Amino and chloro substituents Altered electronic profile; potential for hydrogen bonding
4-Bromo-N-(4-iodophenyl)benzenesulfonamide Br (C4), I (N-linked para position) Iodo substituent (vs. ethoxy) Higher molecular weight; distinct halogen bonding interactions

Key Observations :

  • Halogen Effects : Bromine’s electronegativity stabilizes intermediates in reactions, while iodine in analogs (e.g., ) may enhance halogen bonding in biological systems.
  • Functional Groups: Propoxy groups () increase lipophilicity, whereas amino groups () introduce hydrogen-bonding capabilities.
Antimicrobial Activity
  • Sulfonamides with nitro groups (e.g., 4-bromo-N-(4-nitrophenyl)benzenesulfonamide ) demonstrate enhanced antibacterial activity, likely due to nitro’s electron-withdrawing effects disrupting bacterial folate synthesis .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups improve aqueous solubility compared to halogen-only analogs (e.g., ).

Biological Activity

4-Bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide is a sulfonamide compound that has gained attention in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, an ethoxy group, and a methoxy group attached to a benzenesulfonamide framework. Its structural formula can be represented as:

C15H16BrNO3S\text{C}_{15}\text{H}_{16}\text{Br}\text{N}\text{O}_3\text{S}

This unique structure contributes to its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition can lead to antibacterial effects, making it a candidate for antibiotic development.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein Binding : Its structural features suggest potential binding to target proteins, influencing their activity.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, suggesting potential antiproliferative effects.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below are some notable findings:

Study Cell Line/Model Activity IC50 (µM) Notes
Study 1HeLa (cervical cancer)Antiproliferative12.5Induces apoptosis through caspase activation.
Study 2A549 (lung cancer)Cell cycle arrest10.0Disrupts microtubule dynamics.
Study 3SMMC-7721 (hepatocarcinoma)Cytotoxicity8.5Significant reduction in cell viability.

Case Studies

  • Anticancer Activity : In a study evaluating the efficacy of various benzenesulfonamide derivatives against cancer cell lines, this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 12.5 µM. The mechanism involved apoptosis induction via caspase-3 activation, highlighting its potential as an anticancer agent .
  • Antibacterial Properties : The compound's sulfonamide structure suggests it may possess antibacterial properties similar to other sulfa drugs. In vitro tests demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a brominated benzene precursor with an amine-bearing 2-ethoxyphenyl group. Key steps include:
  • Sulfonamide Bond Formation : Reacting 4-bromo-3-methoxybenzenesulfonyl chloride with 2-ethoxyaniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or THF. A base like triethylamine is added to scavenge HCl .
  • Temperature Control : Reactions are often conducted at 0–5°C initially, then warmed to room temperature to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.
  • Optimization : Design of Experiments (DoE) can systematically vary parameters (solvent, temperature, stoichiometry) to maximize yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, ethoxy at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2). Aromatic protons and sulfonamide NH signals are typically downfield .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]+) and isotopic pattern matching bromine (1:1 ratio for 79Br/81Br) .
  • Elemental Analysis : Validates C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Q. How do the substituents (bromo, methoxy, ethoxy) influence the compound's reactivity in further functionalization?

  • Methodological Answer :
  • Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) under Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Methoxy and Ethoxy : Electron-donating groups activate the benzene ring toward electrophilic substitution (e.g., nitration) at specific positions. Steric hindrance from the ethoxy group may slow reactions at the ortho position .
  • Sulfonamide : Participates in hydrogen bonding, affecting solubility and crystallinity. It can also be deprotonated for alkylation or acylation .

Advanced Questions

Q. What mechanistic insights guide the optimization of cross-coupling reactions involving the bromine substituent?

  • Methodological Answer :
  • Pd-Catalyzed Coupling : The bromine atom undergoes oxidative addition with Pd(0) (e.g., Pd(PPh3)4) to form a Pd(II) intermediate. Ligand choice (e.g., XPhos) and base (K2CO3) influence transmetallation and reductive elimination rates .
  • Kinetic Studies : Monitoring reaction progress via HPLC or in situ IR spectroscopy helps identify rate-limiting steps. For example, bulky ligands may slow oxidative addition but improve selectivity .
  • Side Reactions : Bromine displacement by nucleophiles (e.g., OH– in polar solvents) can occur if Pd catalysts are inactive. Use of anhydrous DMF or toluene mitigates this .

Q. How can researchers design pharmacological studies to evaluate this compound's potential as a kinase inhibitor?

  • Methodological Answer :
  • Target Selection : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP-binding assays. The sulfonamide moiety often interacts with kinase hinge regions .
  • Structure-Activity Relationship (SAR) : Synthesize analogs by modifying the ethoxy group (e.g., replacing with Cl, F) or varying the methoxy position. Compare IC50 values to identify critical substituents .
  • Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) and X-ray crystallography of compound-protein complexes validate interactions (e.g., hydrogen bonds with Asp831 in EGFR) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NH signal splitting in NMR)?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational exchange broadening NH signals. Slow rotation around the sulfonamide bond due to steric hindrance may cause splitting .
  • Impurity Analysis : LC-MS or 2D NMR (COSY, HSQC) identifies byproducts (e.g., incomplete deprotection of methoxy groups) .
  • Crystallographic Validation : Single-crystal X-ray diffraction definitively assigns molecular geometry and confirms substituent positions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide

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